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molecular formula C12H16ClN B8579871 2-[(4-Chlorophenyl)methyl]-1-methylpyrrolidine CAS No. 66162-14-9

2-[(4-Chlorophenyl)methyl]-1-methylpyrrolidine

Cat. No. B8579871
M. Wt: 209.71 g/mol
InChI Key: JNKCIXCNBFFNHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04279918

Procedure details

Boil 40 g of 2-(α-ethoxycarbonyl-4-chlorobenzylidene)-1-methylpyrrolidine and 150 ml of conc. hydrochloric acid under reflux until the cessation of evolution of carbon dioxide. Cool the thus-obtained reaction mixture and then render it alkaline with 10% strength solution of sodium hydroxide before extracting the resulting product with 5×70 ml of diethyl ether. After drying over sodium sulfate, concentrate the ether extract to a solid residue. Hydrogenate the solid residue in 550 ml of ethanol with Pt/hydrogen to obtain 27.6 g of the title compound having a boiling point of 75° at 0.005 mm of Hg.
Name
2-(α-ethoxycarbonyl-4-chlorobenzylidene)-1-methylpyrrolidine
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([C:6](=[C:14]1[CH2:18][CH2:17][CH2:16][N:15]1[CH3:19])[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)=O)C.C(=O)=O.[OH-].[Na+]>Cl>[Cl:13][C:10]1[CH:11]=[CH:12][C:7]([CH2:6][CH:14]2[CH2:18][CH2:17][CH2:16][N:15]2[CH3:19])=[CH:8][CH:9]=1 |f:2.3|

Inputs

Step One
Name
2-(α-ethoxycarbonyl-4-chlorobenzylidene)-1-methylpyrrolidine
Quantity
40 g
Type
reactant
Smiles
C(C)OC(=O)C(C1=CC=C(C=C1)Cl)=C1N(CCC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the thus-obtained reaction mixture
EXTRACTION
Type
EXTRACTION
Details
before extracting the resulting product with 5×70 ml of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the ether
EXTRACTION
Type
EXTRACTION
Details
extract to a solid residue

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CC2N(CCC2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 27.6 g
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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